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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

heterologous production of the ergot alkaloid precursor, chanoclavine-I, in the yeast

Saccharomyces cerevisiae. This document covers the biosynthetic pathway, metabolic

engineering strategies, quantitative production data, and step-by-step experimental

procedures.

Introduction
Ergot alkaloids are a class of pharmacologically significant molecules used in treatments for

migraines and neurological disorders.[1][2] Chanoclavine-I is a key tricyclic intermediate in the

biosynthesis of all ergot alkaloids.[2][3][4] Traditional production relies on cultivation of

clavicipitaceous fungi, which can be challenging and may produce toxic side-products.

Saccharomyces cerevisiae offers a robust and genetically tractable alternative host for the safe

and controlled production of chanoclavine-I.[5][6] By expressing a minimal set of fungal

enzymes, the early stages of the ergot alkaloid pathway can be reconstituted in yeast,

providing a platform for metabolic engineering and optimized production.[2][7][8]
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The production of chanoclavine-I from the primary metabolite L-tryptophan requires the

heterologous expression of four key enzymes, originally identified in fungi such as Aspergillus

japonicus.[2][4] The pathway begins with the prenylation of L-tryptophan and proceeds through

a series of methylation and oxidation/cyclization reactions.

The enzymatic steps are as follows:

Dimethylallyl Tryptophan Synthase (DmaW): Catalyzes the prenylation of L-tryptophan with

dimethylallyl pyrophosphate (DMAPP) to form dimethylallyltryptophan (DMAT).[3]

N-methyltransferase (EasF): Methylates the amino group of DMAT to produce N-methyl-

DMAT (Me-DMAT).[3]

FAD-dependent Oxidoreductase (EasE): An FAD-linked oxygenase that, along with EasC, is

crucial for the complex oxidative cyclization of Me-DMAT to form the C-ring of the ergoline

scaffold.[2][9]

Catalase (EasC): A catalase-like enzyme that works in conjunction with EasE to convert Me-

DMAT into chanoclavine-I. Both EasE and EasC are necessary and sufficient for this

conversion in yeast.[2][7][8]

L-Tryptophan +
DMAPP DmaW Dimethylallyltryptophan

(DMAT) EasF N-methyl-DMAT
(Me-DMAT) EasE + EasC Chanoclavine-I

Click to download full resolution via product page

Figure 1. Heterologous biosynthetic pathway for Chanoclavine-I production in S. cerevisiae.

Quantitative Production Data & Metabolic
Engineering
The heterologous production of chanoclavine-I in S. cerevisiae has been successfully

demonstrated. Further improvements can be achieved through metabolic engineering of the

host strain to enhance precursor supply and improve the function of heterologous enzymes.
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Strain Engineering
Strategy

Chanoclavine-I
Titer (mg/L)

Fold Improvement Reference

Base Production

(EasC_Aj + EasE_Aj)
~1.2 1.0x

Nielsen et al., 2014[6]

[10]

Overexpression of

pdi1 or ero1
Increased >1.0x

Nielsen et al.,

2014[10]

Overexpression of

fad1
Increased >1.0x

Nielsen et al.,

2014[10]

Metabolic Engineering Notes:

ER Folding Support: The FAD-dependent oxidoreductase EasE requires proper folding and

disulfide bond formation, which occurs in the endoplasmic reticulum (ER). Overexpression of

native yeast genes involved in ER protein folding, such as protein disulfide isomerase (pdi1)

or ER oxidoreductin-1 (ero1), has been shown to increase chanoclavine-I production, likely

by improving the functional expression of EasE.[10]

Cofactor Availability: EasE is an FAD-dependent enzyme. Increasing the intracellular pool of

this cofactor by overexpressing the FAD synthase (fad1) can also boost the production of

chanoclavine-I.[10]

Experimental Workflow
The overall process for producing chanoclavine-I in yeast involves several key stages, from

the initial genetic engineering of the yeast strain to the final analysis of the product.
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Figure 2. General experimental workflow for chanoclavine-I production and analysis.
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Detailed Experimental Protocols
Protocol 5.1: Yeast Transformation (Lithium Acetate
Method)
This protocol is a high-efficiency method for introducing expression plasmids into S. cerevisiae.

Materials:

YPD Medium: 1% Yeast Extract, 2% Peptone, 2% Dextrose

Sterile deionized water (H₂O)

1 M Lithium Acetate (LiAc), sterile

50% (w/v) Polyethylene Glycol (PEG 3350), sterile

Single-stranded carrier DNA (ssDNA), 10 mg/mL (e.g., salmon sperm DNA)

Plasmid DNA (0.1 - 1.0 µg)

Selective agar plates (e.g., SC -Ura)

Procedure:

Prepare Competent Cells: a. Inoculate 5-10 mL of YPD medium with a single yeast colony

and grow overnight at 30°C with shaking (~200-250 rpm). b. Dilute the overnight culture into

50 mL of fresh YPD to an OD₆₀₀ of ~0.1-0.2. c. Grow the culture at 30°C with shaking until

the OD₆₀₀ reaches 0.6-1.0 (log phase, typically 4-6 hours). d. Harvest the cells by

centrifugation at 3,000 x g for 5 minutes. Discard the supernatant. e. Wash the cell pellet by

resuspending in 25 mL of sterile H₂O and centrifuging again. f. Resuspend the pellet in 1 mL

of 100 mM LiAc and transfer to a 1.5 mL microcentrifuge tube. Centrifuge for 30 seconds at

max speed and carefully remove the supernatant. g. Resuspend the cells in 400-500 µL of

100 mM LiAc to create a competent cell slurry.

Transformation: a. In a sterile 1.5 mL microcentrifuge tube, combine the following in order:

240 µL of 50% PEG
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36 µL of 1 M LiAc
10 µL of ssDNA (boil for 5 min and chill on ice immediately before use)
1-5 µL of plasmid DNA (0.1-1.0 µg)
Add sterile H₂O to a final volume of 310 µL (excluding cells).
Add 50 µL of the competent cell slurry. b. Vortex the mixture vigorously for 1 minute to
ensure complete resuspension of the cells. c. Incubate the tube at 30°C for 30 minutes
with shaking. d. Heat shock the cells in a 42°C water bath for 30-40 minutes. e. Pellet the
cells by centrifugation at 6,000 x g for 30 seconds. Remove the supernatant. f. Resuspend
the cell pellet in 200 µL of sterile H₂O.

Plating: a. Spread the entire cell suspension onto a selective agar plate. b. Incubate the plate

at 30°C for 2-4 days until colonies appear.

Protocol 5.2: Fermentation for Chanoclavine-I
Production
This protocol describes shake flask cultivation for producing chanoclavine-I.

Materials:

Synthetic Complete (SC) drop-out medium lacking the appropriate auxotrophic marker (e.g.,

SC -Ura) to maintain plasmid selection.

Recipe for 1L SC -Ura: 6.7 g Yeast Nitrogen Base (w/o amino acids), 20 g Dextrose, 1.92

g Yeast Synthetic Drop-out Medium Supplement without Uracil. Autoclave and store at

4°C.

Procedure:

Starter Culture: a. Inoculate a single colony of the transformed yeast strain into 5-10 mL of

selective SC medium. b. Grow overnight at 30°C with shaking (~200-250 rpm).

Production Culture: a. In a larger flask (e.g., 250 mL baffled flask), add 50 mL of selective SC

medium. b. Inoculate the production culture with the overnight starter culture to a starting

OD₆₀₀ of ~0.1. c. Incubate at 30°C with vigorous shaking (~200-250 rpm) for 72-96 hours. A

lower temperature (e.g., 25°C) may improve the activity of fungal enzymes.
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Protocol 5.3: Extraction and Quantification of
Chanoclavine-I
Materials:

Dichloromethane (DCM) or Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Rotary evaporator

Acetonitrile (HPLC grade)

Formic Acid or Ammonium Carbonate (for mobile phase)

HPLC system with a C18 column, UV/Fluorescence or Mass Spectrometry detector

Procedure:

Extraction: a. After fermentation, harvest the entire 50 mL culture by centrifugation (4,000 x g

for 10 min). Separate the supernatant and cell pellet. b. Chanoclavine-I may be present in

both the supernatant and cells. For a total yield, combine them for extraction. Alternatively,

analyze them separately. c. Adjust the pH of the culture supernatant to ~8-9 with ammonia

solution. d. Extract the supernatant three times with an equal volume of dichloromethane or

ethyl acetate in a separatory funnel. e. To extract from the cell pellet, resuspend it in buffer,

lyse the cells (e.g., using glass beads), and perform a similar solvent extraction. f. Combine

all organic phases, dry over anhydrous sodium sulfate, and filter. g. Evaporate the solvent to

dryness using a rotary evaporator.

Sample Preparation for HPLC: a. Re-dissolve the dried extract in a known volume (e.g., 500

µL) of the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). b.

Filter the sample through a 0.22 µm syringe filter before injecting into the HPLC.

HPLC Quantification: a. Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm

particle size). b. Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium

Carbonate). c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Flow Rate: 1.0 mL/min. e.
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Detection: Fluorescence (Excitation: ~310 nm, Emission: ~410 nm) or Mass Spectrometry

(ESI+). f. Injection Volume: 10-20 µL. g. Example Gradient Program:

0-2 min: 10% B
2-15 min: Linear gradient from 10% to 90% B
15-18 min: Hold at 90% B
18-20 min: Return to 10% B
20-25 min: Column re-equilibration at 10% B h. Quantification: Create a standard curve
using a purified chanoclavine-I standard of known concentrations to calculate the titer in
the original culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b110796#heterologous-production-of-
chanoclavine-in-yeast-saccharomyces-cerevisiae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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